

Application Note: A Cell-Based Assay for Monitoring Protein Palmitoyltransferase Activity

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Compound of Interest

Compound Name: palmitoleoyl-CoA

Cat. No.: B097987

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Abstract

Protein S-palmitoylation, the reversible post-translational modification of cysteine residues with palmitic acid, is a critical regulator of protein trafficking, localization, and function.[1][2][3] This modification is catalyzed by a family of enzymes known as palmitoyl acyltransferases (PATs), which contain a conserved DHHC (Asp-His-His-Cys) motif.[2] Dysregulation of PAT activity has been implicated in numerous diseases, including cancer, neurological disorders, and cardiovascular diseases, making PATs attractive therapeutic targets.[2][4] To facilitate the discovery of novel PAT modulators, we have developed a robust, non-radioactive, cell-based assay to quantify palmitoyltransferase activity. This application note provides a detailed protocol for a click chemistry-based assay that allows for the sensitive detection of protein palmitoylation in a cellular context.

Introduction

Traditionally, the study of protein palmitoylation has relied on metabolic labeling with radioactive [3H]-palmitate.[4][5][6] While a direct method, it involves the use of hazardous materials and often requires long exposure times for detection.[6][7] To overcome these limitations, several alternative methods have been developed, including acyl-biotin exchange (ABE) and fluorescence-based approaches.[3][5][8][9][10][11] The ABE method allows for the enrichment and identification of palmitoylated proteins from cell or tissue lysates.[3][9][12]

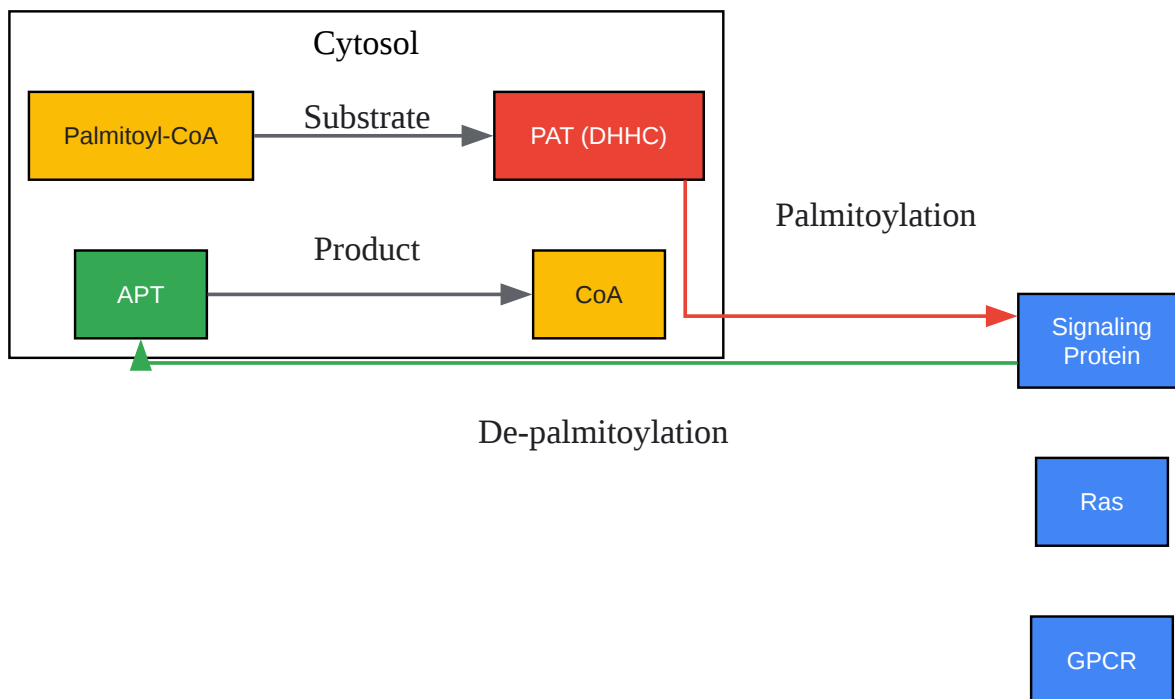
More recently, the advent of click chemistry has revolutionized the study of post-translational modifications, including palmitoylation.[7][8][13] This bioorthogonal chemical ligation strategy

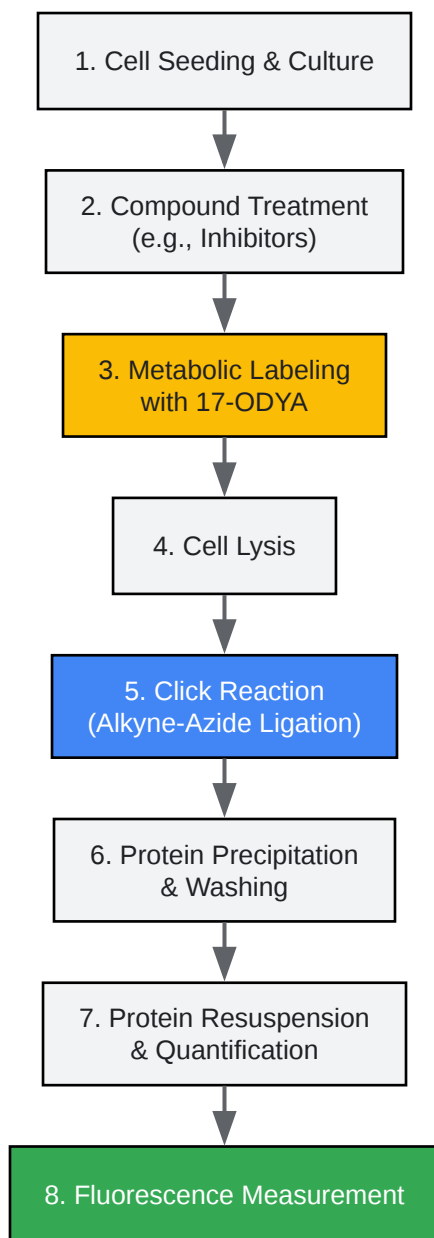
involves the metabolic labeling of cells with a palmitic acid analog containing an alkyne or azide group.^{[1][5]} The modified proteins can then be tagged with a corresponding azide or alkyne-containing reporter molecule, such as a fluorophore or biotin, for detection and quantification.^{[1][2][6][7]} This method offers high specificity and sensitivity, and is amenable to high-throughput screening (HTS) for the identification of PAT inhibitors.^{[4][14][15][16][17]}

This application note details a cell-based assay for palmitoyltransferase activity utilizing the commercially available alkyne-functionalized palmitic acid analog, 17-octadecynoic acid (17-ODYA).^{[1][2][6]} Cells are metabolically labeled with 17-ODYA, and the incorporated alkyne groups are subsequently detected via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-conjugated fluorescent probe. The resulting fluorescence intensity provides a quantitative measure of total protein palmitoylation, which can be used to assess the activity of endogenous or overexpressed PATs and to screen for potential inhibitors.

Signaling Pathway Overview

Protein palmitoylation is a dynamic process that influences numerous signaling pathways by controlling the membrane association and trafficking of key signaling proteins.^{[1][8]} For instance, the palmitoylation of small GTPases like Ras and G-proteins is crucial for their membrane localization and subsequent activation of downstream signaling cascades.^[8] Similarly, many G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) require palmitoylation for proper function and signaling.^[8] The reversible nature of this modification, controlled by PATs and acyl-protein thioesterases (APTs), allows for rapid regulation of signaling events in response to various cellular stimuli.





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